Furo[3,2-d]isothiazole, 5-phenyl-
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Overview of Furan (B31954) and Isothiazole (B42339) Scaffolds: Synthetic Challenges and Opportunities
The furo[3,2-d]isothiazole core is constructed from the fusion of two important five-membered heterocycles: furan and isothiazole. Each presents its own set of synthetic challenges and opportunities.
Furan , an aromatic ring containing one oxygen atom, was first prepared in 1870. wikipedia.org Its derivatives are accessible through several classic methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary synthesis. wikipedia.org Industrially, furan is produced by the decarbonylation of furfural. wikipedia.org While a versatile building block, the stability of the furan ring can be a challenge, as it is susceptible to ring-opening reactions and can act as a diene in Diels-Alder reactions.
Isothiazole , an azole containing adjacent nitrogen and sulfur atoms, was first synthesized in 1956. medwinpublishers.com The chemistry of isothiazoles has been extensively studied, with numerous synthetic routes developed. dntb.gov.uamedwinpublishers.com Common strategies include cycloaddition reactions and the conversion from other heterocyclic systems, such as isoxazoles. medwinpublishers.comresearchgate.net The isothiazole ring is generally considered electron-deficient and is valued for its relative stability and its role as a pharmacophore in medicinal chemistry. medwinpublishers.comnih.gov
The primary synthetic challenge in creating fused systems like furo[3,2-d]isothiazole lies in controlling the regiochemistry of the annulation (ring-forming) reaction to achieve the desired isomeric product from the many possibilities.
| Feature | Furan | Isothiazole |
| Heteroatoms | One Oxygen | One Nitrogen, One Sulfur |
| Aromaticity | Aromatic, electron-rich | Aromatic, electron-deficient |
| First Synthesis | 1870 | 1956 |
| Common Synthesis | Paal-Knorr, Feist-Benary | Cycloaddition, from isoxazoles |
| Reactivity | Susceptible to electrophilic substitution, Diels-Alder reactions | Stable, undergoes various functionalization |
Importance of Fused Systems in Modulating Chemical and Biological Properties
The fusion of heterocyclic rings creates a new molecular entity with properties that are not simply the sum of its parts. The resulting rigid and often planar structure can enhance interactions with biological targets, such as enzymes and receptors, which is a key principle in drug design. researchgate.net The electronic character of one ring directly influences the other, altering reactivity, stability, and spectroscopic properties. For instance, fusing an electron-rich ring like furan with an electron-deficient one like isothiazole can create a push-pull electronic system, potentially leading to interesting photophysical properties and novel reactivity. This modulation of properties makes fused heterocycles privileged scaffolds in the search for new bioactive molecules and functional materials. researchgate.netacs.org
Historical Context and Evolution of Furo[3,2-d]isothiazole Research
The historical development of furo[3,2-d]isothiazole research is built upon the individual histories of its constituent rings. The first furan derivative, 2-furoic acid, was described in 1780, with furan itself being isolated in 1870. wikipedia.org The isothiazole ring system is a more recent discovery, first being successfully synthesized in 1956. medwinpublishers.com
Research into fused heterocycles gained significant momentum in the latter half of the 20th century, driven by the need for novel compounds in medicinal and materials chemistry. While specific research into the furo[3,2-d]isothiazole ring system is not as extensively documented as some other furo-fused systems like furo[2,3-d]pyrimidines, its investigation is a logical progression in the systematic exploration of novel heterocyclic architectures. rsc.orgarkat-usa.orgnih.govresearchgate.net The evolution of synthetic methodologies, particularly cross-coupling and C-H activation reactions, has provided the tools necessary to construct such complex fused systems with greater efficiency and control, opening the door for the exploration of scaffolds like furo[3,2-d]isothiazole. dntb.gov.ua
Structural Rationale and Unique Characteristics of the Furo[3,2-d]isothiazole, 5-phenyl- Core
The furo[3,2-d]isothiazole, 5-phenyl- core possesses a unique combination of structural and electronic features derived from its three main components: the furan ring, the isothiazole ring, and the phenyl substituent.
The fusion of the furan and isothiazole rings at the 3,2-d positions creates a planar, bicyclic aromatic system. This fusion results in a molecule with a distinct electronic profile. The electron-rich nature of the furan ring, combined with the electron-deficient character of the isothiazole ring, establishes an intrinsic electronic polarization across the fused scaffold. This can influence the molecule's dipole moment and its interaction with other polar molecules.
The 5-phenyl- substituent introduces several key characteristics:
Steric Influence: The phenyl group is a bulky substituent that can influence the molecule's conformation and how it interacts with its environment, including biological macromolecules.
Electronic Modulation: The phenyl ring can engage in electronic communication with the fused heterocyclic core through resonance and inductive effects. Depending on the substitution pattern on the phenyl ring itself (though unsubstituted in this case), it can either donate or withdraw electron density, further tuning the electronic properties of the entire molecule.
Enhanced Stability: The connection of the phenyl group provides additional aromatic stabilization to the system.
Intermolecular Interactions: The presence of the phenyl ring allows for potential π-π stacking interactions, which can be crucial for binding to biological targets or for the self-assembly of molecules in materials science applications. Phenyl-substituted thiazoles have been investigated for their biological activities, where the phenyl group often plays a critical role in target binding. nih.govmdpi.com
Below is a table summarizing the key structural data for the core components.
| Compound/Fragment | Molecular Formula | Key Features |
| Furan | C₄H₄O | Electron-rich, 5-membered aromatic ring. |
| Isothiazole | C₃H₃NS | Electron-deficient, 5-membered aromatic ring. |
| Benzene (Phenyl) | C₆H₆ | Aromatic, provides steric bulk and potential for π-stacking. |
| Furo[3,2-d]isothiazole | C₅H₃NOS | Fused bicyclic system with combined electronic properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylfuro[3,2-d][1,2]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c1-2-4-8(5-3-1)10-6-9-7-12-14-11(9)13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJOKFPZCRHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)SN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388042 | |
| Record name | Furo[3,2-d]isothiazole, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62947-16-4 | |
| Record name | Furo[3,2-d]isothiazole, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of Furo 3,2 D Isothiazole, 5 Phenyl
Electrophilic Aromatic Substitution (EAS) on the Fused Heterocyclic Core
The furo[3,2-d]isothiazole system is expected to undergo electrophilic aromatic substitution, with the site of substitution being directed by the electronic nature of the fused rings. The furan (B31954) ring is generally more susceptible to electrophilic attack than the isothiazole (B42339) ring. Within the furan moiety, the position of substitution will be influenced by the directing effects of the fused isothiazole and the phenyl group.
In related furo-fused systems like furo[2,3-b]pyrroles, formylation, a common EAS reaction, occurs at the 2-position of the pyrrole (B145914) ring. mdpi.com By analogy, for furo[3,2-d]isothiazole, 5-phenyl-, electrophilic attack is predicted to occur preferentially on the furan ring. The precise position of substitution on the furan ring would require more specific experimental data for confirmation. The isothiazole ring, being electron-deficient, is generally resistant to electrophilic attack unless activated by strongly electron-donating groups.
| Reaction | Reagents | Predicted Major Product | Reference (Analogous Systems) |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 2-Formyl-5-phenyl-furo[3,2-d]isothiazole | mdpi.com |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-phenyl-furo[3,2-d]isothiazole | General principle |
| Halogenation | NBS/Br₂ | 2-Bromo-5-phenyl-furo[3,2-d]isothiazole | nih.gov |
Nucleophilic Addition and Substitution Reactions
Nucleophilic attacks on the furo[3,2-d]isothiazole core are anticipated to target the electron-deficient isothiazole ring. Halogenated isothiazoles are known to undergo nucleophilic substitution, where the halogen atom is displaced by a nucleophile. semanticscholar.orgnih.gov Therefore, a halogenated derivative of 5-phenyl-furo[3,2-d]isothiazole would be a key intermediate for introducing various functional groups via nucleophilic substitution.
Studies on related furo[3,2-b]pyran-2-ones have shown that reactions with nitrogen-containing nucleophiles can lead to ring-opening and recyclization products. beilstein-journals.org A similar reactivity could be envisioned for the furo[3,2-d]isothiazole system under specific conditions. The interaction with strong nucleophiles might lead to the opening of the isothiazole or furan ring.
| Substrate | Nucleophile | Reaction Type | Potential Product | Reference (Analogous Systems) |
| 3-Halo-5-phenyl-furo[3,2-d]isothiazole | Amines, Alkoxides | Nucleophilic Aromatic Substitution | 3-Amino/Alkoxy-5-phenyl-furo[3,2-d]isothiazole | semanticscholar.orgnih.gov |
| Furo[3,2-d]isothiazole, 5-phenyl- | Strong organometallic reagents | Nucleophilic Addition/Ring Opening | Complex ring-opened products | beilstein-journals.org |
Ring-Opening and Rearrangement Pathways
The fused furo[3,2-d]isothiazole ring system may undergo ring-opening or rearrangement reactions under specific conditions, such as treatment with strong bases, acids, or certain nucleophiles. For instance, the isothiazole ring is known to be susceptible to cleavage under reductive conditions or by the action of certain nucleophiles. The interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazines can result in recyclization, involving the opening of the pyranone ring. beilstein-journals.org A similar pathway could be accessible for furo[3,2-d]isothiazole, 5-phenyl-, potentially leading to novel heterocyclic structures.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-(3-Nitrophenyl)-furo[3,2-d]isothiazole |
| Halogenation | Br₂/FeBr₃ | 5-(3-Bromophenyl)-furo[3,2-d]isothiazole |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-(3-Acylphenyl)-furo[3,2-d]isothiazole |
Metal-Catalyzed Reactions and Their Mechanistic Insights
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For 5-phenyl-furo[3,2-d]isothiazole, these reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions. Halogenated derivatives of the furo[3,2-d]isothiazole core would be ideal substrates for reactions like Suzuki, Stille, or Heck couplings. Iron-catalyzed cross-coupling reactions have been successfully applied to organosulfur compounds, suggesting their potential applicability to the isothiazole part of the molecule. nih.gov Gold-catalyzed cross-coupling has also emerged as a valuable method for forming C-S bonds. nih.gov
The mechanism of these reactions generally involves an oxidative addition of the organohalide to the metal catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.
| Reaction Type | Substrate | Coupling Partner | Catalyst | Potential Product | Reference (General) |
| Suzuki Coupling | Halo-furo[3,2-d]isothiazole | Boronic acid/ester | Pd catalyst | Aryl/Alkyl-furo[3,2-d]isothiazole | princeton.edu |
| Stille Coupling | Halo-furo[3,2-d]isothiazole | Organostannane | Pd catalyst | Aryl/Alkyl-furo[3,2-d]isothiazole | princeton.edu |
| Heck Coupling | Halo-furo[3,2-d]isothiazole | Alkene | Pd catalyst | Alkenyl-furo[3,2-d]isothiazole | princeton.edu |
| Iron-Catalyzed Coupling | Thioether/Sulfone derivative | Grignard reagent | Fe catalyst | Aryl-furo[3,2-d]isothiazole | nih.gov |
Oxidative and Reductive Transformations
The furo[3,2-d]isothiazole ring system contains heteroatoms in different oxidation states, making it susceptible to both oxidative and reductive transformations. The sulfur atom in the isothiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the ring system. For instance, oxidation of the sulfur in benzo[d]isothiazoles is a known transformation. bldpharm.com
Reductive cleavage of the N-S bond in the isothiazole ring is a common reaction pathway for isothiazoles, often leading to ring-opened products. This can be achieved using various reducing agents. The furan ring is generally more resistant to reduction than the isothiazole ring.
Mechanistic Elucidation of Key Reaction Pathways
The mechanistic understanding of the reactions of furo[3,2-d]isothiazole, 5-phenyl- relies heavily on studies of related heterocyclic systems. For electrophilic substitution, the mechanism is expected to follow the classical arenium ion pathway, with the stability of the intermediate cation determining the regioselectivity.
For nucleophilic substitution on a halogenated furo[3,2-d]isothiazole, the reaction likely proceeds through a Meisenheimer-like intermediate (for an SNAr mechanism) or via other pathways depending on the reaction conditions.
The mechanisms of metal-catalyzed cross-coupling reactions are well-established and involve catalytic cycles of oxidative addition, transmetalation, and reductive elimination. princeton.edu The specific ligand environment of the metal center plays a crucial role in the efficiency and selectivity of these transformations.
In nucleophile-induced ring contractions observed in related systems like pyrrolo[2,1-c] beilstein-journals.orgCurrent time information in Oskarshamn, SE.benzothiazines, the mechanism involves a nucleophilic attack followed by cleavage of a C-S or S-N bond, leading to a ring-contracted product. nih.gov Similar complex mechanistic pathways could be at play in the reactions of furo[3,2-d]isothiazole, 5-phenyl- with strong nucleophiles.
Structural Modifications and Derivatization Strategies of Furo 3,2 D Isothiazole, 5 Phenyl
Design and Synthesis of Analogues with Varied Substituents on the Phenyl Ring
The phenyl ring at the 5-position of the furo[3,2-d]isothiazole core serves as a prime site for synthetic modification to explore structure-activity relationships (SAR). The electronic and steric properties of substituents on this ring can significantly influence the molecule's interaction with biological targets.
Detailed research findings on analogous heterocyclic systems, such as 5-arylidene-2,4-thiazolidinediones, have demonstrated that varying the substitution pattern on the arylidene moiety can significantly impact biological activity. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, affecting its binding capabilities. Similarly, the strategic placement of substituents can enhance potency and selectivity. In the context of Furo[3,2-d]isothiazole, 5-phenyl-, a systematic variation of substituents on the phenyl ring would be a logical approach to developing a library of analogues for screening.
The synthesis of such analogues would typically involve the reaction of a precursor bearing the furo[3,2-d]isothiazole core with a variety of substituted phenyl derivatives. Common synthetic methodologies for creating C-C bonds, such as Suzuki or Stille cross-coupling reactions, would be applicable if a halogenated furo[3,2-d]isothiazole precursor is used with substituted phenylboronic acids or stannanes, respectively.
Table 1: Proposed Analogues of Furo[3,2-d]isothiazole, 5-phenyl- with Varied Phenyl Ring Substituents
| Substituent (R) | Position on Phenyl Ring | Potential Effect |
| -OCH₃ | para | Electron-donating |
| -Cl | para | Electron-withdrawing, Halogen bonding |
| -NO₂ | meta | Strong electron-withdrawing |
| -CF₃ | para | Lipophilic, Strong electron-withdrawing |
| -OH | ortho, para | H-bond donor/acceptor |
| -N(CH₃)₂ | para | Strong electron-donating |
Introduction of Diverse Functional Groups on the Furo[3,2-d]isothiazole Core
Direct functionalization of the furo[3,2-d]isothiazole core is another key strategy for generating molecular diversity. The reactivity of the fused ring system will dictate the positions amenable to substitution. Based on the chemistry of related heterocycles like furo[2,3-b]pyridines and thiazoles, electrophilic substitution reactions would likely occur at specific positions on the furan (B31954) ring, while nucleophilic substitution might be possible on the isothiazole (B42339) ring under certain conditions. nih.govijper.org
For instance, halogenation of the furo[3,2-d]isothiazole core could introduce reactive handles for subsequent cross-coupling reactions, allowing for the introduction of a wide range of functional groups. Acylation, formylation, and nitration are other potential electrophilic substitution reactions that could be explored to introduce carbonyl, aldehyde, and nitro functionalities, respectively. These groups can then serve as synthetic intermediates for further derivatization.
Hybrid Molecule Design Incorporating the Furo[3,2-d]isothiazole Scaffold
The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a well-established strategy in drug discovery to achieve dual or synergistic biological activities. researchgate.net The furo[3,2-d]isothiazole scaffold can be coupled with other biologically active moieties to create novel hybrid compounds.
For example, a furo[3,2-d]isothiazole derivative could be linked to other heterocyclic systems known for their biological importance, such as pyrimidines, oxadiazoles, or triazoles. nih.govnih.gov The synthesis of these hybrids would typically involve linking the two fragments through a suitable spacer. Click chemistry, employing reactions like the copper-catalyzed azide-alkyne cycloaddition, offers an efficient method for creating such linkages. Amide bond formation is another common strategy, requiring the presence of carboxylic acid and amine functionalities on the respective fragments.
Table 2: Examples of Potential Hybrid Molecules Based on Furo[3,2-d]isothiazole, 5-phenyl-
| Hybrid Partner | Linkage Type | Potential Biological Target |
| 1,3,4-Oxadiazole | Amide or Methylene bridge | Anticancer, Antiviral |
| Pyrimidine | Direct fusion or Linker | Kinase inhibition |
| 1,2,3-Triazole | Click chemistry | Broad-spectrum bioactivity |
Isosteric and Bioisosteric Replacements within the Furo[3,2-d]isothiazole System
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. u-tokyo.ac.jpsci-hub.se In the context of Furo[3,2-d]isothiazole, 5-phenyl-, several such replacements can be envisioned.
A classical bioisosteric replacement would be the substitution of the sulfur atom in the isothiazole ring with oxygen or selenium to yield the corresponding furo[3,2-d]isoxazole or furo[3,2-d]isoselenazole, respectively. u-tokyo.ac.jp These changes can significantly impact the electronic distribution, bond angles, and metabolic stability of the molecule. Another approach is the replacement of the furan ring with a thiophene (B33073) or pyrrole (B145914) ring, leading to thieno[3,2-d]isothiazole or pyrrolo[3,2-d]isothiazole systems.
Non-classical bioisosteres can also be considered. For example, the entire phenyl ring could be replaced by other aromatic heterocycles like pyridine, thiophene, or pyrazole. The thiazole (B1198619) ring itself has been described as a bioisostere for a carbonyl group in some systems. nih.gov
Table 3: Potential Isosteric/Bioisosteric Replacements for Furo[3,2-d]isothiazole, 5-phenyl-
| Original Moiety | Replacement Moiety | Rationale |
| Sulfur (in isothiazole) | Oxygen | Altered electronics and H-bonding |
| Sulfur (in isothiazole) | Selenium | Increased size and polarizability |
| Furan Ring | Thiophene Ring | Enhanced metabolic stability |
| Furan Ring | Pyrrole Ring | Introduction of H-bond donor |
| Phenyl Ring | Pyridyl Ring | Modulate solubility and basicity |
Synthesis of Chiral Furo[3,2-d]isothiazole Derivatives
The introduction of chirality into a molecule can have profound effects on its biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules. While the parent Furo[3,2-d]isothiazole, 5-phenyl- is achiral, the introduction of substituents at appropriate positions can create stereogenic centers.
Asymmetric synthesis of chiral isothiazole derivatives has been reported, for instance, through the copper-catalyzed conjugate addition of allyl cyanide to α,β-unsaturated thioamides, followed by cyclization. nih.govelsevierpure.com Similar strategies could potentially be adapted for the asymmetric synthesis of chiral furo[3,2-d]isothiazole derivatives. Another approach involves the use of chiral starting materials or chiral catalysts in the synthetic route. For example, a [3+2] cycloaddition reaction using a chiral catalyst could be employed to construct the furo[3,2-d]isothiazole core enantioselectively. researchgate.net
The synthesis of dispirooxindoles containing isoxazole (B147169) moieties has been achieved with high enantioselectivity using squaramide-catalyzed asymmetric domino reactions, highlighting the potential for catalytic asymmetric methods in constructing complex chiral heterocyclic systems. rsc.org
Computational and Theoretical Studies on Furo 3,2 D Isothiazole, 5 Phenyl
Quantum Chemical Calculations of Electronic Structure, Aromaticity, and Stability (e.g., HOMO-LUMO analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Furo[3,2-d]isothiazole, 5-phenyl-. These calculations provide insights into the molecule's stability, reactivity, and aromaticity.
Detailed Research Findings: The electronic structure is typically investigated using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p). mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comaimspress.com
For aromatic heterocyclic systems analogous to Furo[3,2-d]isothiazole, 5-phenyl-, the HOMO is often distributed across the electron-rich furo-isothiazole core and the phenyl ring, while the LUMO may be similarly delocalized. The presence of the phenyl group can influence the electronic distribution and the energy of these frontier orbitals. In studies of similar phenyl-substituted benzothiazoles, the HOMO-LUMO energy gap was found to be in the range of 4.46–4.73 eV, indicating significant kinetic stability. mdpi.com The introduction of different substituents on the phenyl ring can modulate this gap, with electron-withdrawing groups generally decreasing it and making the molecule more reactive. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Heterocyclic Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2-amino-N-(phenyl)benzothiazole | DFT/B3LYP | -5.96 | -1.23 | 4.73 | mdpi.com |
| 2-amino-N-(4-chlorophenyl)benzothiazole | DFT/B3LYP | -6.11 | -1.49 | 4.62 | mdpi.com |
| 2-bromo-5-nitrothiazole | DFT/B3LYP/6-311++G(d,p) | -8.01 | -4.01 | 4.00 | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of Furo[3,2-d]isothiazole, 5-phenyl- are explored through conformational analysis and molecular dynamics (MD) simulations. These studies are vital for understanding how the molecule behaves in different environments and how its shape influences its ability to interact with other molecules.
Detailed Research Findings: Conformational analysis is often performed by scanning the potential energy surface through systematic rotation of key dihedral angles. For Furo[3,2-d]isothiazole, 5-phenyl-, the most significant degree of freedom is the rotation of the phenyl group relative to the furoisothiazole plane. DFT calculations can identify the most stable conformers (energy minima). mdpi.com For similar bi-aryl systems, it is common to find two stable conformers, often with the rings being non-planar to minimize steric hindrance. mdpi.com
Molecular dynamics simulations provide a view of the molecule's behavior over time, typically on the nanosecond scale. nih.gov These simulations, often conducted in a solvent box to mimic physiological conditions, reveal the stability of different conformations and the flexibility of the molecule. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's pose, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific atoms or residues. bu.edu.egplos.org For Furo[3,2-d]isothiazole, 5-phenyl-, MD simulations would likely show significant fluctuation in the phenyl ring's dihedral angle, while the fused furoisothiazole core would remain relatively rigid.
Prediction of Reaction Mechanisms and Transition State Analysis
Computational chemistry allows for the detailed investigation of potential chemical reactions involving Furo[3,2-d]isothiazole, 5-phenyl-. By mapping the reaction pathway and identifying the transition state (the highest energy point along the reaction coordinate), chemists can predict reaction feasibility and kinetics.
Detailed Research Findings: DFT calculations are the primary tool for locating transition state geometries and calculating their energies. This information is used to determine the activation energy of a proposed reaction, which is a key indicator of the reaction rate. While specific reaction mechanism studies for Furo[3,2-d]isothiazole, 5-phenyl- are not widely published, the methodology is well-established. For example, in the synthesis of related heterocyclic systems, computational studies can be used to compare different possible reaction pathways and predict the most likely product. The synthesis of pyrazolyl-thiazole derivatives often involves a cyclocondensation reaction, and DFT could be used to model the transition state of the ring-closing step. nih.govnih.gov Such analyses provide fundamental insights into the molecule's reactivity and can guide the design of new synthetic routes.
Molecular Docking and Ligand-Protein Interaction Modeling (mechanistic, non-clinical focus)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biochemical interactions of Furo[3,2-d]isothiazole, 5-phenyl- at a mechanistic level, without making clinical claims.
Detailed Research Findings: Docking studies involve placing the 3D structure of Furo[3,2-d]isothiazole, 5-phenyl- into the binding site of a protein and scoring the different poses based on binding affinity. researchgate.net The predicted binding mode highlights key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. physchemres.org
Given its structure, Furo[3,2-d]isothiazole, 5-phenyl- would be expected to engage in several types of interactions:
π-π Stacking: The aromatic phenyl ring and the furoisothiazole system can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. researchgate.net
Hydrogen Bonding: While the core structure is not a strong hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
In docking studies of analogous 3-phenyl-5-furan isoxazole (B147169) derivatives against Cyclooxygenase-2 (COX-2), the phenyl and furan (B31954) rings were shown to fit into the hydrophobic active site, which is crucial for inhibitory activity. acu.edu.in Similar studies on thiazole (B1198619) derivatives targeting bacterial proteins have also highlighted the importance of these interactions for stable binding. plos.orgnih.gov
Table 2: Representative Molecular Docking Results for Analogous Compounds
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-5-(furan-2-yl)isoxazole | COX-2 | -11.2 | ARG-513, TYR-385, SER-530 | acu.edu.in |
| N-(5-nitrothiazol-2-yl)benzamide derivative | SARS-CoV-2 Mpro | -6.94 | Cys145, His163, Phe144 | bu.edu.eg |
| 5-Methyl-7-phenyl-thiazolo[4,5-b]pyridin-2-one derivative | DNA gyrase | -8.9 | ASP-73, GLY-77, ARG-76 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biochemical Interactions
QSAR and pharmacophore modeling are computational methods used to establish a relationship between the chemical structure of a series of compounds and their biochemical activity.
Detailed Research Findings: A QSAR study attempts to build a statistical model that correlates physicochemical properties or structural descriptors of molecules with their activity. nih.gov For a series of Furo[3,2-d]isothiazole derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding to a specific biological target. A pharmacophore model for a target that binds Furo[3,2-d]isothiazole, 5-phenyl- would likely include features for an aromatic ring and a hydrophobic region corresponding to the phenyl group and the fused ring system, respectively. bu.edu.eg Studies on thiazole-based inhibitors have successfully used these techniques to design new compounds with improved activity by identifying the key pharmacophoric features required for interaction with the target protein. physchemres.org
Theoretical Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity – focused on computational methodology, not clinical data)
Computational models can predict the ADMET properties of a molecule, which are critical for assessing its potential as a drug candidate. These in silico predictions are based on the molecule's structure and physicochemical properties.
Detailed Research Findings: Various software platforms and web servers (e.g., QikProp, SwissADME) are used to calculate ADMET-related parameters. plos.orgresearchgate.net For Furo[3,2-d]isothiazole, 5-phenyl-, these tools would predict properties based on established algorithms and models trained on large datasets of known compounds.
Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted.
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: The model can predict likely sites of metabolism by cytochrome P450 enzymes.
Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition) or mutagenicity can be flagged.
Studies on similar furan- and phenyl-containing thiazole derivatives have shown that these compounds generally exhibit good oral bioavailability and drug-like properties according to Lipinski's rule of five. plos.orgnih.govdoaj.org These computational screens are a crucial first step in evaluating a compound's viability before undertaking more resource-intensive experimental studies.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Theoretical calculations can accurately predict the spectroscopic properties of a molecule, which is invaluable for confirming its structure and interpreting experimental data.
Detailed Research Findings:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts. mdpi.comscielo.org.za Calculations are performed on the optimized geometry of the molecule, and the results are often in excellent agreement with experimental spectra, aiding in the correct assignment of peaks. mdpi.com
IR Spectroscopy: The vibrational frequencies and intensities of Furo[3,2-d]isothiazole, 5-phenyl- can be calculated using DFT. researchgate.net The predicted spectrum can be compared with an experimental FT-IR spectrum to confirm the presence of specific functional groups. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. scielo.org.za For related molecules, characteristic C-H, C=C, and C-S stretching vibrations have been accurately predicted using these methods. scielo.org.zatsijournals.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum. nih.govrsc.org These calculations can explain the origin of the observed absorption bands in terms of electronic transitions between molecular orbitals (e.g., π → π* transitions). nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Compound (2-amino-N-phenylbenzothiazole)
| Spectroscopy Type | Atom/Group | Calculated Value (ppm or cm⁻¹) | Experimental Value (ppm or cm⁻¹) | Reference |
|---|---|---|---|---|
| ¹H NMR | Aromatic Protons | 7.15 - 7.90 ppm | 7.25 - 7.70 ppm | mdpi.com |
| ¹³C NMR | Aromatic Carbons | 117.5 - 150.1 ppm | 118.2 - 151.2 ppm | mdpi.com |
| IR | C=C stretch (aromatic) | 1470 - 1585 cm⁻¹ | 1475 - 1590 cm⁻¹ | mdpi.com |
Exploration of Biological Interactions and Biochemical Modulation Excluding Clinical Human Trial Data and Safety/adverse Effect Profiles
In vitro Studies on Enzyme Inhibition and Activation Mechanisms
Currently, there is a notable lack of specific published research detailing the in vitro enzyme inhibition or activation mechanisms of Furo[3,2-d]isothiazole, 5-phenyl-. While studies on related heterocyclic systems like thiazole (B1198619) and isothiazole (B42339) derivatives have shown a wide range of enzymatic interactions, direct evidence for this specific compound is not available in the public scientific literature. nih.govresearchgate.net The broader class of isothiazole derivatives has been investigated for various biological activities, which often stem from enzyme modulation, suggesting that Furo[3,2-d]isothiazole, 5-phenyl- could be a candidate for such screening in the future. nih.gov
Receptor Binding Profiling and Ligand Affinity Studies
Specific receptor binding profiles for Furo[3,2-d]isothiazole, 5-phenyl- against targets such as DNA gyrase, dihydrofolate reductase (DHFR), or the SARS-CoV-2 proteases MPro and PLPro have not been explicitly detailed in accessible research. However, related structures provide a basis for potential areas of investigation. For instance, derivatives of the structurally similar thiazolo[4,5-b]pyridin-2-one have been identified as potential DNA gyrase inhibitors. mdpi.com Furthermore, extensive in silico and in vitro screening of diverse heterocyclic compounds against SARS-CoV-2 MPro and PLPro has been a major global research focus, though Furo[3,2-d]isothiazole, 5-phenyl- has not been specifically highlighted in these published studies. researchgate.netnih.gov
Interactions with Specific Biological Macromolecules
The interaction of small molecules with macromolecules like DNA is a cornerstone of many therapeutic strategies. researchgate.net Studies on various polycyclic aromatic compounds have shown that they can interact with DNA, primarily through intercalation. nih.gov For related heterocyclic systems, such as certain 2,5-disubstituted furan (B31954) derivatives bearing benzothiazole (B30560) nuclei, investigations have revealed binding within the minor groove of DNA. nih.gov While these findings on analogous structures are intriguing, direct experimental data, such as DNA binding affinity constants or specific binding modes for Furo[3,2-d]isothiazole, 5-phenyl-, remain to be published.
Cellular Pathway Modulation in Model Systems
The ability of a compound to modulate cellular pathways is often assessed in various cell lines. Natural compounds, many of which are heterocyclic, are known to induce effects such as cell cycle arrest and apoptosis by modulating signaling pathways. nih.gov For example, novel furo[2,3-d]pyrimidine (B11772683) derivatives have been shown to act as dual inhibitors of the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis in breast cancer cell lines. rsc.orgnih.gov Similarly, some benzothiazole and furan derivatives have demonstrated potential antitumor activity in lung cancer cell lines. nih.govnih.gov These examples underscore the potential for heterocyclic compounds to influence cellular processes, but specific studies on the effect of Furo[3,2-d]isothiazole, 5-phenyl- on cellular pathways in any model system are not currently available.
Structure-Activity Relationship (SAR) Studies for Biochemical Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. Such studies have been conducted on a variety of related heterocyclic scaffolds. For instance, SAR studies on 2-phenoxybenzamides revealed that the substitution pattern on the anilino part and the nature of the diaryl ether significantly impact antiplasmodial activity. mdpi.com In another example, research on betulinic acid derivatives showed how modifications to different parts of the molecule influenced anti-HIV activity. nih.gov For a series of unique bi-heterocycles containing thiazole and oxadiazole rings, SAR was established by evaluating them against several enzymes. researchgate.net These studies provide a methodological framework, but a dedicated SAR analysis for the Furo[3,2-d]isothiazole class, and specifically for 5-phenyl derivatives, has not yet been reported.
Design Principles for Furo[3,2-d]isothiazole-Based Biological Probes and Tool Compounds
The design of biological probes and tool compounds is essential for interrogating biological systems. The principles for designing such molecules often rely on established SAR and a deep understanding of the target's binding site. For example, de novo designed proteins have been used as scaffolds to create synthetic signaling ligands that can modulate the FGF pathway, demonstrating how modular design can be used to probe cellular signaling. nih.gov While the Furo[3,2-d]isothiazole scaffold represents a potentially valuable core for developing novel probes, the lack of foundational biological data for the 5-phenyl derivative means that specific design principles for this class of compounds are yet to be established. Future work would first need to identify and validate biological targets before rational probe design could commence.
Potential Applications Beyond Traditional Medicinal Chemistry Excluding Clinical Human Trial Data and Safety/adverse Effect Profiles
Furo[3,2-d]isothiazole, 5-phenyl- in Materials Science
The unique properties of this compound make it a compelling candidate for the development of novel materials with advanced functionalities.
The field of organic electronics relies on carbon-based materials that can conduct electricity and emit light. Thiazole-based organic semiconductors have already demonstrated their utility in this domain. researchgate.net The furo[3,2-d]isothiazole core, with its inherent electronic asymmetry, combined with the extended π-conjugation provided by the 5-phenyl substituent, could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for the performance of organic electronic devices such as organic light-emitting diodes (OLEDs). The planarity of the fused ring system is also advantageous, as it can promote the necessary intermolecular π-π stacking for efficient charge transport in thin-film devices. While direct experimental evidence for Furo[3,2-d]isothiazole, 5-phenyl- in OLEDs is yet to be published, its structural motifs are promising for the design of new organic semiconductors.
Fluorescent molecules are invaluable tools in biological and chemical analysis. Research on isomers like isothiazolo[4,5-b]pyridine derivatives has revealed interesting fluorescence properties, including solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov This suggests that the broader isothiazole-containing heterocyclic family has potential as fluorophores.
The conjugated system of Furo[3,2-d]isothiazole, 5-phenyl- provides a strong foundation for fluorescent behavior. The presence of oxygen, nitrogen, and sulfur heteroatoms could also enable selective binding to specific ions or molecules, making it a candidate for the development of highly specific fluorescent sensors for analytical and in vitro imaging purposes.
The incorporation of heterocyclic units into polymer chains is a well-established strategy for creating advanced materials with enhanced properties such as thermal stability, conductivity, and specific optical characteristics. For instance, polymers containing thiazole (B1198619) units have been synthesized and explored for their use in polymer solar cells. rsc.org
Although no studies have reported the polymerization of Furo[3,2-d]isothiazole, 5-phenyl- , it is conceivable that this molecule could be functionalized to act as a monomer. The resulting polymers could find applications as specialty plastics, in advanced coatings, or as components in novel composite materials.
Catalytic Roles and Organocatalysis involving Furo[3,2-d]isothiazole Frameworks
The nitrogen and sulfur atoms within the isothiazole (B42339) ring possess lone pairs of electrons, making them potential sites for coordinating with metal ions. This opens the door for Furo[3,2-d]isothiazole, 5-phenyl- and its derivatives to act as ligands in the formation of metal complexes. Such complexes are often at the heart of catalytic processes. For example, a nanostructured palladium pyrophosphate has proven effective as a heterogeneous catalyst in the synthesis of related furo[2,3-d]pyrimidine (B11772683) derivatives. niscpr.res.in Beyond acting as ligands, the unique reactivity of the heterocyclic framework itself could be harnessed in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The planar nature of the furo[3,2-d]isothiazole core, along with the potential for π-π stacking interactions facilitated by the phenyl group, makes it an attractive building block for creating self-assembling systems. These spontaneous organizations of molecules can lead to the formation of complex and functional nanostructures such as nanofibers, vesicles, or even liquid crystals. The self-assembly of a related 5-phenyl-(2-pyridin-2-yl)-1,3-thiazol-4-ol derivative into a columnar superstructure has been documented, highlighting the potential of this class of compounds in supramolecular chemistry. chim.it
Agrochemical Applications (focus on biochemical targets, not field efficacy or toxicity)
The isothiazole and thiazole moieties are present in a number of commercially successful agrochemicals. researchgate.net Isothiazolinones, for example, are widely used as antimicrobial agents. researchgate.net Furthermore, certain isothiazole derivatives have shown promise as plant growth regulators and fungicides. nih.gov The mode of action for some related heterocyclic fungicides, such as the acylalanines, involves the inhibition of crucial enzymes like RNA polymerase-1 in pathogenic fungi. researchgate.net
While the agrochemical potential of Furo[3,2-d]isothiazole, 5-phenyl- has not been specifically investigated, the known biological activities of its constituent heterocyclic systems suggest it could be a valuable scaffold for the discovery of new fungicides, bactericides, or plant health products. Potential biochemical targets could include enzymes or receptors that are vital for the survival of agricultural pests and pathogens. For instance, some thiazole derivatives have been explored as inhibitors of trypanothione (B104310) reductase, an enzyme critical for the survival of certain parasites. csic.es
Interactive Data Table of Related Compound Properties
To provide context on the types of properties relevant to the potential applications discussed, the following table summarizes data for a related fluorescent isothiazole derivative.
| Compound | Solvent | Max Emission (nm) nih.gov | Quantum Yield (Φ) nih.gov |
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | n-hexane | 407 | 0.10 |
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | ethanol | 430 | 0.15 |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | n-hexane | 360 | 0.07 |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | ethanol | 380 | 0.10 |
Note: The data presented is for isothiazolo[4,5-b]pyridine derivatives and is intended for illustrative purposes only. Specific experimental data for Furo[3,2-d]isothiazole, 5-phenyl- is not currently available in the cited literature.
Advanced Characterization Methodologies in Furo 3,2 D Isothiazole Research Focus on Methods, Not Compound Properties
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of novel furo[3,2-d]isothiazole compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in confirming the identity of a newly synthesized compound like 5-phenyl-furo[3,2-d]isothiazole.
In the analysis of furo[3,2-d]isothiazole derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact protonated molecules [M+H]⁺ or other adducts. researchgate.net The accurate mass measurement of this ion by HRMS helps to confirm the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS instruments, provide valuable structural information through the analysis of fragmentation patterns. mdpi.com For the furo[3,2-d]isothiazole scaffold, fragmentation can be initiated by the protonation of the nitrogen or the oxygen atom. researchgate.net Protonation on the furan (B31954) oxygen can lead to the cleavage of the C-O bond, while protonation on the isothiazole (B42339) nitrogen might result in the loss of dihydrofuran from the protonated molecule. researchgate.net These characteristic fragmentation pathways, when analyzed with high mass accuracy, allow for the detailed structural elucidation of the core heterocycle and its substituents.
For instance, in the study of related heterocyclic systems, HRMS has been crucial in identifying metabolites by comparing the accurate masses of the parent compound and its biotransformation products. researchgate.net This highlights the technique's power in not only confirming structures but also in tracking their chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including 5-phenyl-furo[3,2-d]isothiazole, in solution. emerypharma.comweebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals in the molecule. emerypharma.comipb.pt
1D NMR:
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 5-phenyl-furo[3,2-d]isothiazole, one would expect to see distinct signals for the protons on the furan and phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the heterocyclic system and the phenyl group. Integration of the signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms in the furo[3,2-d]isothiazole core and the phenyl ring provide valuable structural information. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
2D NMR: When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are employed to establish correlations between different nuclei. omicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com It is instrumental in identifying adjacent protons within the furan and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). ipb.pt It is particularly useful for connecting different fragments of the molecule, for example, linking the phenyl group to the furo[3,2-d]isothiazole core by showing a correlation between the phenyl protons and the carbon atom of the isothiazole ring to which the phenyl group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is valuable for determining the three-dimensional conformation of the molecule.
A systematic application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in 5-phenyl-furo[3,2-d]isothiazole, providing a comprehensive picture of its molecular structure. emerypharma.com
X-ray Crystallography for Precise Molecular Geometry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry and conformation. mdpi.com
For 5-phenyl-furo[3,2-d]isothiazole, a single-crystal X-ray diffraction analysis would reveal:
The planarity of the fused furo[3,2-d]isothiazole ring system. In related heterocyclic systems, the degree of planarity can vary. researchgate.net
The precise bond lengths and angles within the furan and isothiazole rings, providing insight into the electronic structure and aromaticity of the system.
The rotational angle (dihedral angle) between the plane of the furo[3,2-d]isothiazole core and the phenyl ring. nih.gov This conformational detail is crucial for understanding steric and electronic interactions between these two parts of the molecule.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) and π-π stacking interactions, which govern the packing of molecules in the solid state. mdpi.com
In the broader context of isothiazole and related heterocyclic chemistry, X-ray crystallography has been instrumental in confirming the structures of newly synthesized compounds and in understanding the binding of these molecules to biological targets. researchgate.netnih.gov The structural data obtained from X-ray crystallography is also valuable for validating and refining computational models of molecular structure.
Table 1: Hypothetical Crystallographic Data for 5-phenyl-furo[3,2-d]isothiazole
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.357 |
Note: This data is hypothetical and for illustrative purposes only.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
For 5-phenyl-furo[3,2-d]isothiazole, these techniques can be used to identify characteristic vibrational modes:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=C and C=N stretching: Vibrations associated with the aromatic rings and the isothiazole ring would appear in the 1650-1450 cm⁻¹ region.
C-O and C-S stretching: These vibrations are characteristic of the furan and isothiazole rings, respectively.
Out-of-plane C-H bending: These vibrations, often found in the 900-675 cm⁻¹ region, are characteristic of the substitution pattern on the phenyl ring.
The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. researchgate.net For example, symmetric vibrations of nonpolar groups are often more intense in Raman spectra. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions. mdpi.com This combined approach provides a detailed understanding of the vibrational properties of the molecule.
Table 2: Characteristic IR and Raman Bands for Furo[3,2-d]isothiazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium to Strong |
| C=C/C=N Ring Stretch | 1650-1450 | Strong to Medium | Strong to Medium |
| C-O-C Stretch | 1250-1050 | Strong | Weak |
| C-S Stretch | 750-600 | Medium to Weak | Medium to Strong |
| Phenyl Ring Bending | Varies | Varies | Varies |
Note: These are general ranges and can be influenced by the specific substitution pattern.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of light promotes an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). libretexts.org
For a conjugated system like 5-phenyl-furo[3,2-d]isothiazole, the most significant electronic transitions are typically π → π* transitions. libretexts.org The presence of the extended π-system, encompassing both the fused heterocyclic rings and the phenyl group, is expected to result in absorption at longer wavelengths (lower energy) compared to non-conjugated systems. libretexts.org
The UV-Vis spectrum of 5-phenyl-furo[3,2-d]isothiazole would be characterized by one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these bands provide information about the electronic structure of the molecule. The extent of conjugation, the presence of heteroatoms, and the nature of substituents can all influence the energy of the electronic transitions and thus the observed λ_max. tanta.edu.eg
In some cases, n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to an anti-bonding π* orbital, may also be observed, although they are typically much weaker than π → π* transitions. libretexts.org The study of UV-Vis absorption is fundamental to understanding the photophysical properties of these compounds, which is relevant for applications in materials science and as fluorescent probes. nih.govrsc.orgresearchgate.net
Other Advanced Spectroscopic Techniques (e.g., Circular Dichroism if chiral)
If a furo[3,2-d]isothiazole derivative is chiral, either due to the presence of a stereocenter or due to atropisomerism, Circular Dichroism (CD) spectroscopy can be a valuable tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for determining the absolute configuration of chiral molecules and for studying their conformational changes in solution.
While 5-phenyl-furo[3,2-d]isothiazole itself is not chiral, the introduction of a chiral substituent would make CD spectroscopy a relevant analytical method. For instance, in the study of other heterocyclic compounds, CD has been used to analyze their interactions with chiral biological macromolecules like proteins and nucleic acids. nih.gov
Future Directions and Emerging Research Avenues for Furo 3,2 D Isothiazole, 5 Phenyl
Development of Novel and Atom-Economical Synthetic Strategies
The future synthesis of Furo[3,2-d]isothiazole, 5-phenyl- will likely move towards more efficient and environmentally benign methods. A key focus will be on the development of atom-economical strategies that maximize the incorporation of starting material atoms into the final product, minimizing waste.
Researchers may explore cascade reactions, where multiple bond-forming events occur in a single pot, to construct the furo[3,2-d]isothiazole core. For instance, palladium-catalyzed oxidative alkoxylation, which has been successful in the synthesis of furo[3,2-c]coumarins, could be adapted. rsc.org Such methods offer the advantage of mild reaction conditions and are in line with the principles of green chemistry. rsc.org Another promising avenue is the use of tandem reactions, such as those involving diazo compounds and propargyl alcohols, which have proven effective for creating highly substituted furanones and indenes in an atom-economical manner. nih.gov
Furthermore, drawing inspiration from the synthesis of other furan (B31954) derivatives from biomass, future strategies could utilize renewable furanic platform chemicals as starting materials. nih.gov This approach would not only be sustainable but could also lead to the development of novel synthetic routes with an improved carbon economy. nih.gov
Table 1: Potential Atom-Economical Synthetic Strategies for Furo[3,2-d]isothiazole, 5-phenyl-
| Synthetic Strategy | Description | Potential Advantages | Relevant Precedent |
|---|---|---|---|
| Cascade Palladium-Catalyzed Reactions | A multi-step reaction sequence where subsequent reactions occur without the need for isolating intermediates. | Increased efficiency, reduced waste, mild reaction conditions. | Synthesis of furo[3,2-c]coumarins. rsc.org |
| Tandem Reactions of Diazo Compounds | A one-pot reaction involving the reaction of diazo compounds with suitable partners to form multiple bonds. | High atom economy, access to highly substituted derivatives. | Synthesis of indenes and furan-2-ones. nih.gov |
| Biomass-Derived Starting Materials | Utilization of platform chemicals derived from renewable biomass as precursors. | Sustainability, improved carbon economy, potential for novel routes. | Synthesis of α-(hetero)aryl-substituted furan derivatives. nih.gov |
| Multicomponent Reactions (MCRs) | A reaction where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | High efficiency, molecular diversity, operational simplicity. | Synthesis of furo[3,2-c]coumarines. kashanu.ac.ir |
Exploration of Underexplored Reactivity and Transformative Chemistry
The unique electronic properties of the fused furo[3,2-d]isothiazole system, arising from the electron-rich furan and the electron-deficient isothiazole (B42339), suggest a rich and largely unexplored reactivity profile. Future research will likely focus on elucidating the chemical behavior of this scaffold and harnessing it for transformative chemical synthesis.
Key areas of exploration could include electrophilic and nucleophilic substitution reactions to functionalize the heterocyclic core. The regioselectivity of these reactions will be of fundamental interest. Additionally, transition-metal-catalyzed cross-coupling reactions at various positions of the furo[3,2-d]isothiazole ring would provide a powerful tool for generating a library of derivatives with diverse substitution patterns. The development of concise synthetic routes with functional handles for chemoselective cross-coupling will be crucial for these studies. nih.gov
Inspired by the chemistry of related heterocycles, intramolecular Diels-Alder reactions could be investigated as a means to construct more complex polycyclic systems based on the furo[3,2-d]isothiazole framework. researchgate.net Furthermore, the isothiazole ring could potentially undergo ring-opening and rearrangement reactions under specific conditions, leading to novel heterocyclic scaffolds.
Integration into Advanced Functional Materials and Nanotechnology
The photophysical and electronic properties of Furo[3,2-d]isothiazole, 5-phenyl- make it an intriguing candidate for integration into advanced functional materials and nanotechnology. The extended π-conjugation of the system suggests potential applications in organic electronics.
Future research could explore the use of Furo[3,2-d]isothiazole, 5-phenyl- and its derivatives as building blocks for organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). The potential for these molecules to act as molecular conductors could be investigated through computational studies, such as Density Functional Theory (DFT) calculations, which have been used to predict excellent charge transfer properties in other arylfurans. nih.gov
In the realm of nanotechnology, the furo[3,2-d]isothiazole scaffold could be incorporated into nanomaterials such as quantum dots or nanoparticles to impart specific functionalities. kashanu.ac.ir For example, their photosensitizing properties could be harnessed for applications in photodynamic therapy or photocatalysis. rsc.org The development of nanotechnologically-empowered photosensitizers is a rapidly growing field with a major focus on targeted therapies. rsc.org
Table 2: Potential Applications of Furo[3,2-d]isothiazole, 5-phenyl- in Materials Science and Nanotechnology
| Application Area | Potential Role of Furo[3,2-d]isothiazole, 5-phenyl- | Key Properties to Investigate | Relevant Precedent |
|---|---|---|---|
| Organic Electronics | Building block for organic semiconductors, components of OLEDs and solar cells. | Charge transport properties, HOMO-LUMO gap, photoluminescence. | Arylfurans as molecular conductors. nih.gov |
| Photosensitizers | Light-activated molecules for applications in photodynamic therapy or photocatalysis. | Intersystem crossing efficiency, reactive oxygen species generation. | Use of photosensitive molecules in clinical and non-clinical applications. rsc.org |
| Functional Nanomaterials | Core scaffold for functionalized nanoparticles or quantum dots. | Self-assembly properties, interaction with other nanomaterials. | Use of nanocomposites as catalysts. kashanu.ac.ir |
Diversification of Biological Probes and Chemical Tools for Basic Science Research (non-clinical)
While clinical applications are beyond the scope of this discussion, the development of Furo[3,2-d]isothiazole, 5-phenyl- based derivatives as biological probes and chemical tools for basic scientific research holds significant promise. The unique structure of this scaffold can serve as a starting point for designing molecules that can interact with biological targets in a specific manner.
Future efforts could focus on synthesizing a library of Furo[3,2-d]isothiazole, 5-phenyl- analogs and screening them for inhibitory activity against various enzymes or receptors. For instance, related heterocyclic systems like benzo[d]isothiazoles have been investigated as inhibitors of programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov Similarly, furo[2,3-d]pyrimidine (B11772683) derivatives have been identified as potent inhibitors of kinases such as FLT3-ITD. nih.gov
These compounds could also be developed as fluorescent probes for imaging biological processes. By attaching appropriate fluorophores or utilizing the intrinsic fluorescence of the furo[3,2-d]isothiazole core, researchers could create tools to visualize the localization and dynamics of specific biomolecules within cells. Furthermore, the development of photosensitizers for non-clinical applications, such as chromophore-assisted light inactivation (CALI) to study protein function, is another exciting avenue. rsc.org
Table 3: Potential Applications of Furo[3,2-d]isothiazole, 5-phenyl- as Non-Clinical Biological Probes
| Probe/Tool Type | Research Application | Design Strategy | Relevant Precedent |
|---|---|---|---|
| Enzyme Inhibitors | To study the function of specific enzymes in biological pathways. | Synthesis of a diverse library of derivatives for screening. | Benzo[d]isothiazole derivatives as PD-1/PD-L1 inhibitors. nih.gov |
| Fluorescent Probes | For imaging and tracking of biomolecules and cellular processes. | Functionalization with fluorophores or leveraging intrinsic fluorescence. | General principles of fluorescent probe design. |
| Photosensitizers | For spatiotemporal control of protein inactivation (e.g., CALI). | Optimization of photochemical properties for reactive oxygen species generation. | Growing toolkit of photosensitizers for biological applications. rsc.org |
Application of Artificial Intelligence and Machine Learning in Furo[3,2-d]isothiazole Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. nih.gov These computational tools can be powerfully applied to accelerate research on Furo[3,2-d]isothiazole, 5-phenyl-.
Machine learning models can be trained on existing data from related heterocyclic compounds to predict the properties of novel Furo[3,2-d]isothiazole, 5-phenyl- derivatives, such as their solubility, reactivity, and potential biological activity. rsc.org This can help prioritize which compounds to synthesize, saving significant time and resources. Generative AI models can even design de novo Furo[3,2-d]isothiazole, 5-phenyl- structures with desired properties. nih.gov
In the context of synthesis, AI can be used to predict the outcomes of reactions and suggest optimal synthetic routes, including more atom-economical and sustainable pathways. youtube.com Furthermore, computational chemistry methods, such as DFT, can be used in synergy with AI to provide a deeper understanding of the electronic structure and reactivity of these molecules, guiding the design of new experiments. cuny.edu
Table 4: Applications of AI and Machine Learning in Furo[3,2-d]isothiazole, 5-phenyl- Research
| AI/ML Application | Description | Potential Impact | Relevant Precedent |
|---|---|---|---|
| Property Prediction | Using ML models to predict physicochemical and biological properties. | Faster screening of virtual compounds, prioritization of synthetic targets. | AI in drug design and materials science. nih.govrsc.org |
| De Novo Design | Employing generative models to create novel molecular structures with desired features. | Exploration of new chemical space, discovery of innovative scaffolds. | Generative AI for original content creation. nih.gov |
| Synthesis Planning | Utilizing AI algorithms to predict reaction outcomes and design optimal synthetic routes. | More efficient and sustainable synthesis, discovery of novel reactions. | AI for enhancing project efficiency in engineering. youtube.com |
| Mechanistic Understanding | Combining AI with computational chemistry to elucidate reaction mechanisms and structure-property relationships. | Deeper insights into chemical reactivity, rational design of molecules. | Computational chemistry as a partner in scientific research. cuny.edu |
Interdisciplinary Research Synergies and Collaborative Opportunities
The full potential of Furo[3,2-d]isothiazole, 5-phenyl- can only be unlocked through interdisciplinary research and collaboration. The complexity of modern scientific challenges necessitates the pooling of expertise from various fields. researchmate.net
Future research on this compound will benefit from collaborations between:
Synthetic Organic Chemists to develop novel and efficient synthetic routes.
Computational Chemists to model the properties of the molecules and guide experimental design using AI and ML. cuny.edu
Materials Scientists to explore their applications in organic electronics and nanotechnology.
Chemical Biologists to design and evaluate their use as non-clinical biological probes and tools.
Funding bodies and research institutions are increasingly encouraging collaborative research projects that bring together researchers from different disciplines and institutions. schrodinger.comnih.govmdpi.com Establishing such collaborative networks will be essential for advancing our understanding and application of Furo[3,2-d]isothiazole, 5-phenyl-. These partnerships can accelerate the translation of basic scientific discoveries into innovative technologies and tools. nih.gov
Q & A
Q. What are the established synthetic routes for preparing Furo[3,2-d]isothiazole, 5-phenyl-?
- Methodological Answer : The synthesis typically involves bromination of precursor heterocycles. For example, bromination of 5-substituted thieno[3,2-d]isothiazoles with bromine or N-bromosuccinimide yields 4-bromo derivatives in high yields . Alternatively, mercaptoaldimines can be cyclized under bromine to form the isothiazole core, followed by functionalization at the 5-position . Solvent choice (e.g., polar aprotic solvents) and temperature control (e.g., reflux conditions) are critical for regioselectivity and yield optimization.
Q. How can researchers characterize the structural integrity of Furo[3,2-d]isothiazole, 5-phenyl-?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
- IR spectroscopy to identify functional groups (e.g., S–N stretching in the isothiazole ring).
- Mass spectrometry (EI or ESI-MS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate purity .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of novel Furo[3,2-d]isothiazole derivatives?
- Methodological Answer : Retrosynthetic approaches classify isothiazole synthesis into four pathways:
Intramolecular cyclization (e.g., from thiophene sulfides).
(4+1)-Heterocyclization using sulfur and nitrogen precursors.
(3+2)-Heterocyclization with nitrile oxides or azides.
Functionalization of pre-existing heterocycles (e.g., chlorinated isothiazoles as intermediates).
For 5-phenyl derivatives, pathway 4 is often prioritized to introduce aryl groups via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies optimize regioselectivity during electrophilic substitution reactions on Furo[3,2-d]isothiazole?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., bromine at position 4) direct electrophiles to the less deactivated position (e.g., position 6).
- Solvent polarity : Polar solvents stabilize charge-separated intermediates, favoring substitution at sterically accessible sites.
- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic attack at specific positions.
Example: Bromination of 5-alkyl-thieno[3,2-d]isothiazoles predominantly yields 4-bromo derivatives due to the electron-deficient nature of the isothiazole ring .
Q. How can researchers resolve contradictions in biological activity data for Furo[3,2-d]isothiazole derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across studies .
- Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., replacing phenyl with fluorophenyl groups to assess electronic effects) .
- Mechanistic studies : Use computational modeling (e.g., molecular docking) to correlate activity with target binding affinities .
Q. What methodologies are recommended for evaluating the biological activity of Furo[3,2-d]isothiazole derivatives?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial, anticancer, or antiviral activity using cell lines (e.g., MTT assay for cytotoxicity) .
- Structure-activity relationship (SAR) : Synthesize derivatives with variations at positions 3, 4, and 5 to identify pharmacophores.
- Metabolic stability : Use liver microsome assays to predict pharmacokinetic profiles .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting reactivity data in isothiazole ring-opening reactions?
- Methodological Answer :
- Control experiments : Compare reaction outcomes using alternative reagents (e.g., butyllithium vs. LDA for ring-opening) .
- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates.
- Computational validation : Use DFT calculations to model reaction pathways and transition states .
Q. What are the best practices for analyzing substituent effects on the stability of Furo[3,2-d]isothiazole metal complexes?
- Methodological Answer :
- Spectroscopic analysis : Use IR to track carbonyl stretching shifts in metal hexacarbonyl complexes (e.g., W(CO)₆ derivatives) .
- X-ray crystallography : Determine coordination geometry (e.g., nitrogen vs. sulfur binding modes).
- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
